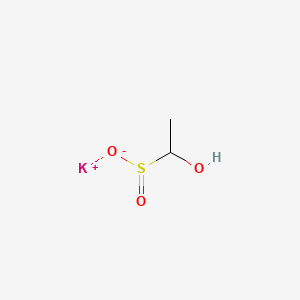

Potassium 1-hydroxyethanesulphinate

Description

Contextualization within Organic Sulfur Chemistry

Organic sulfur chemistry is a vast and vital field, encompassing the study of compounds containing carbon-sulfur bonds. These compounds play crucial roles in various biological and industrial processes. Sulfur's ability to exist in multiple oxidation states gives rise to a diverse array of functional groups, including thiols, thioethers, sulfoxides, sulfones, and the focus of this discussion, sulphinates.

Potassium 1-hydroxyethanesulphinate belongs to the sulphinate class of compounds, which are salts or esters of sulphinic acids (RSO₂H). Sulphinates are characterized by the RSO₂⁻ anion. The presence of the hydroxyl group on the ethyl chain in 1-hydroxyethanesulphinate introduces additional functionality, influencing its reactivity and potential applications. This positions it as a unique player in the broader landscape of organic sulfur compounds, which are integral to everything from the development of pharmaceuticals to the synthesis of novel materials.

The study of such functionalized sulphinates contributes to a deeper understanding of structure-activity relationships within organic sulfur chemistry. The interplay between the sulphinate group and the hydroxyl group can lead to novel reaction pathways and the formation of complex molecular architectures.

Historical Perspectives on Sulphinate Chemistry and Related Compounds

The history of sulphinate chemistry is intertwined with the broader development of organic sulfur chemistry. The term "sulfinate" first appeared in the scientific literature in the 1870s. oed.com Early research focused on the synthesis and basic reactivity of simple alkyl and aryl sulphinates.

A significant related class of compounds is the sulfonates, which are salts or esters of sulfonic acids. The discovery of sulfonates dates back to the early 19th century, when they were first synthesized using sulfuric acid and organic materials. ontosight.ai Over time, methods for producing various types of sulfonates were developed, leading to their widespread use in detergents and other industrial applications. ontosight.ai

The chemistry of glycosyl sulfonates, another related area, was first described in 1929 but was largely overlooked for several decades until the 1970s and 80s. nih.gov This highlights how the scientific community's interest in specific classes of sulfur compounds can ebb and flow, often reignited by the discovery of new synthetic methods or applications.

While the historical focus has often been on the more stable sulfonates, recent decades have seen a renewed interest in the synthetic potential of sulphinates. Their role as intermediates in various organic transformations has become increasingly appreciated.

Current Research Landscape and Gaps Pertaining to 1-hydroxyethanesulphinate Derivatives

The current research landscape for derivatives has seen unprecedented growth in the last two decades, driven by the need for sophisticated quantitative techniques in various fields. springerprofessional.de While much of this research has focused on financial derivatives, the principles of developing and understanding derivatives of chemical compounds share a similar drive for innovation and application.

Research into 1-hydroxyethanesulphinate and its derivatives is still a niche area. Much of the available information focuses on its basic properties and potential applications rather than in-depth studies of its derivative chemistry. ontosight.ai There is a clear gap in the literature regarding the systematic exploration of reactions to modify the 1-hydroxyethanesulphinate structure and the properties of the resulting derivatives.

For instance, while the synthesis of allylic sulfones using potassium metabisulfite (B1197395) as a sulfur dioxide source has been developed, specific studies on the use of this compound in similar photoinduced reactions are not widely reported. rsc.org Furthermore, detailed investigations into the coordination chemistry of 1-hydroxyethanesulphinate with various metal ions could unveil novel catalytic or material science applications.

The exploration of derivatives is crucial for fine-tuning the compound's properties for specific applications. Future research could focus on:

Esterification or etherification of the hydroxyl group.

Oxidation of the sulphinate group to a sulfonate.

Reactions involving the carbon backbone.

Significance of Investigating this compound in Contemporary Chemical Science

The investigation of this compound is significant for several reasons. Its unique combination of a sulphinate and a hydroxyl group within the same molecule presents interesting synthetic possibilities. As a reducing agent, it has potential applications in various chemical reactions. ontosight.ai

In the context of green chemistry, the development of new catalysts and reagents that are effective under mild conditions is a key goal. The synthesis of dimethylhexane-1,6-dicarbamate using 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temperature is an example of such an advancement. rsc.org Investigating the catalytic potential of this compound or its derivatives could lead to similar environmentally friendly synthetic methods.

Furthermore, its potential applications in agriculture as a source of sulfur and potassium for plants and in material science as a component in polymers or ceramics highlight its versatility. ontosight.ai A deeper understanding of its chemical properties and reactivity is essential to fully realize this potential.

The study of this compound also contributes to the fundamental knowledge of organic sulfur chemistry, providing insights into the reactivity of bifunctional molecules. As research continues to uncover the complexities of sulfur's role in chemistry and biology, compounds like this compound will likely play an increasingly important role.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C2H5KO3S ontosight.ai |

| Appearance | White to off-white powder |

| Solubility | High solubility in water ontosight.ai |

| Chemical Reactivity | Acts as a reducing agent ontosight.ai |

Structure

3D Structure of Parent

Properties

CAS No. |

84434-17-3 |

|---|---|

Molecular Formula |

C2H5KO3S |

Molecular Weight |

148.23 g/mol |

IUPAC Name |

potassium;1-hydroxyethanesulfinate |

InChI |

InChI=1S/C2H6O3S.K/c1-2(3)6(4)5;/h2-3H,1H3,(H,4,5);/q;+1/p-1 |

InChI Key |

DGEQNFITNFEYEG-UHFFFAOYSA-M |

Canonical SMILES |

CC(O)S(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Strategies for the Synthesis of 1-hydroxyethanesulphinate Salts

The synthesis of 1-hydroxyethanesulphinate salts can be achieved through various chemical routes. These methods primarily involve the reaction of an aldehyde with a suitable sulfur-based reducing agent. The choice of cation, in this case, potassium, is determined by the starting materials used.

The most direct method for synthesizing 1-hydroxyethanesulphinate salts involves the reaction of acetaldehyde (B116499) with a dithionite (B78146) salt. In the case of preparing the sodium salt, sodium dithionite is commonly used. At room temperature, this reaction yields the corresponding α-hydroxy sulfinate. thieme-connect.com To obtain potassium 1-hydroxyethanesulphinate, potassium dithionite would be the analogous reagent.

The general reaction is as follows: CH₃CHO + K₂S₂O₄ + H₂O → HO-CH(CH₃)-SO₂K + HO-CH(CH₃)-SO₃K

Another direct approach involves the reaction of acetaldehyde with a bisulphite, such as potassium bisulphite, in the presence of a reducing agent like zinc dust. This method is analogous to the historical synthesis of sodium hydrosulfite (dithionite). nih.gov

| Reactants | Conditions | Product | Reference |

| Acetaldehyde, Potassium Dithionite | Aqueous solution, Room Temperature | This compound | thieme-connect.com |

| Acetaldehyde, Potassium Bisulphite, Zinc | Aqueous solution | This compound | nih.gov |

This table outlines the direct synthesis approaches for this compound based on established reactions for analogous salts.

Precursor-based routes offer alternative strategies for the synthesis of 1-hydroxyethanesulphinate salts. One such method involves the in situ generation of the reactive sulfoxylate (B1233899) anion (SO₂²⁻), which then reacts with an aldehyde. A common precursor for the sulfoxylate anion is thiourea (B124793) dioxide (TDO). In an aqueous solution with hydroxide, TDO releases the sulfoxylate anion, which subsequently adds to acetaldehyde to form the desired α-hydroxy sulfinate salt. researchgate.net

These redox-active adducts of aldehydes are generated in situ through the addition of sulfoxylate to aldehydes and are noted for their low oxidation potentials, which facilitates the formation of ketyl radicals under oxidative conditions. acs.orgnih.govbris.ac.uknih.govscirp.org

| Precursor | Aldehyde | Conditions | Intermediate | Product | Reference |

| Thiourea Dioxide | Acetaldehyde | Aqueous hydroxide | Sulfoxylate anion (SO₂²⁻) | This compound | researchgate.net |

This table details a precursor-based synthetic route for 1-hydroxyethanesulphinate salts.

The formation of 1-hydroxyethanesulphinate salts proceeds through a nucleophilic addition mechanism. The key step is the attack of a sulfur-based nucleophile on the electrophilic carbonyl carbon of acetaldehyde.

In the reaction involving dithionite, the dithionite ion (S₂O₄²⁻) acts as the source of the nucleophile. The reaction is believed to proceed through the formation of an α-hydroxy sulfinate intermediate. nih.gov

When using a sulfoxylate precursor like thiourea dioxide, the generated sulfoxylate anion (SO₂²⁻) is the active nucleophile. This anion adds to the carbonyl group of acetaldehyde, forming a new carbon-sulfur bond and generating the 1-hydroxyethanesulphinate anion after protonation of the oxygen. acs.org The proposed mechanism involves the oxidation of the α-hydroxy sulfinate adduct by a photoexcited catalyst to an afford a sulfonyl radical, which then undergoes SO₂ extrusion to generate a ketyl radical anion. acs.org

Chemical Reactivity and Transformation Pathways

Redox Chemistry of Potassium 1-hydroxyethanesulphinate

The redox chemistry of this compound is central to its utility. The sulfoxylate (B1233899) group is in a low oxidation state, making the compound an effective reducing agent in various chemical transformations. nih.gov

Reductive Properties and Mechanisms

This compound and its analogues are recognized as strong reducing agents, capable of participating in a variety of redox reactions. ontosight.ailibretexts.org The reductive power stems from the sulfoxylate anion (HSO₂⁻), which can be generated from the decomposition of the parent compound. scientificupdate.com This anion is a powerful nucleophile and electron donor.

The mechanism of reduction can be complex and substrate-dependent. In many cases, the initial step is believed to be the nucleophilic attack of the hydroxymethanesulfinate anion or the sulfoxylate dianion (SO₂²⁻) on an electrophilic center, such as a carbonyl group. scientificupdate.com For instance, in the reduction of aromatic aldehydes, the proposed mechanism involves the initial attack of the sulfoxylate species on the carbonyl carbon. scientificupdate.com

These compounds are also known to participate in single-electron transfer (SET) mechanisms. The decomposition of Rongalite, for example, can generate the sulfoxylate radical anion (SO₂⁻), which is a key intermediate in certain reactions. scientificupdate.com This radical species can then engage in further redox processes.

The reductive capabilities of sulfoxylates are highlighted in their reactions with various functional groups:

Dehalogenation: They are effective in the reductive dehalogenation of α-halo ketones and aldehydes, as well as perfluoroaryl halides. scientificupdate.comacs.org

Reduction of Carbonyls: Aromatic aldehydes and benzoins can be reduced to their corresponding alcohols at elevated temperatures. scientificupdate.com

Nitro Group Reduction: In combination with a catalyst like tellurium, they can reduce aromatic nitro groups to anilines, reportedly with high selectivity and avoiding common side products like azo and azoxy compounds. scientificupdate.com

Oxidative Degradation Studies

This compound is susceptible to decomposition, particularly in the presence of heat, strong acids, or strong bases. ontosight.ai Its stability is also affected by atmospheric oxygen. google.com The oxidative degradation of the related sodium formaldehyde (B43269) sulfoxylate is known to produce a mixture of products, including thiosulfates, sulfites, and free sulfur. The reaction with formaldehyde can lead to the formation of compounds with a characteristic strong garlic-like odor, which serves as an indicator of decomposition. google.comatamanchemicals.com

The stability of sulfoxylate solutions is pH-dependent and decreases with increasing acidity. atamanchemicals.com Under strongly acidic conditions, they can release sulfur dioxide. atamanchemicals.com The solid-state decomposition of sodium formaldehyde sulfoxylate in air has been studied, and kinetic equations have been developed to predict the extent of decomposition based on factors like time, temperature, air humidity, and particle size. researchgate.net

Reaction Kinetics and Mechanistic Studies

Detailed kinetic and mechanistic studies specifically on this compound are not extensively documented. However, research on the broader class of sulfoxylates provides significant insights into their reaction pathways and kinetic behaviors.

Elucidation of Reaction Pathways

The reaction pathways of sulfoxylates are often intricate. For example, in the synthesis of tri-substituted furans from aryl ketones, Rongalite decomposes to generate formaldehyde, which acts as a C-1 fragment. The proposed mechanism is complex, involving multiple steps such as iodination of the ketone, formation of a sulfonium (B1226848) salt, and subsequent cyclization reactions. scientificupdate.com

In the formation of sulfones from benzyl (B1604629) bromide, two possible mechanisms have been proposed. One involves the initial nucleophilic displacement of the bromide by the hydroxymethanesulfinate anion, followed by the elimination of formaldehyde. An alternative pathway suggests the initial displacement by the sulfinate anion, which is generated from Rongalite. acs.org

Studies on the reduction of cobalamin (Vitamin B12) by sulfoxylate have shown that the reaction proceeds in stages, with the formation of intermediate complexes between sulfoxylate and the different oxidation states of cobalt (Co(III) and Co(II)). researchgate.netlew.ro

Kinetic Parameters and Rate-Determining Steps

Kinetic studies on the reactions of sulfoxylates have revealed important parameters. In the reduction of hydroxocobalamin, the reactions for both the Co(III) to Co(II) and Co(II) to Co(I) steps were found to be first-order with respect to cobalamin. lew.ro The observed rate constants showed a linear dependence on the concentration of sulfoxylate. lew.ro

The table below summarizes some of the kinetic findings from studies on sulfoxylate reactions.

| Reaction System | Key Kinetic Findings | Rate-Determining Step | Reference |

| Reduction of Hydroxocobalamin by Sulfoxylate | First-order in cobalamin; rate linearly dependent on sulfoxylate concentration. | Formation of intermediate complexes between sulfoxylate and cobalamin. | researchgate.netlew.ro |

| Iron Phthalocyanine (B1677752) Catalyzed Reduction of Nitrite by Sulfoxylate | Detailed kinetic parameters for different reaction steps were determined. | Not explicitly stated for the sulfoxylate reaction, but intermediate complex formation is key. | acs.org |

Interaction with Diverse Chemical Species

This compound and its analogues interact with a wide range of chemical species, reflecting their versatile reactivity.

Metal Complexes: Sulfoxylates are known to interact with metal complexes. For instance, they have been used in the synthesis of highly reduced iron phthalocyanine species. acs.org The kinetics of the reduction of these metal complexes by sulfoxylate have been studied in detail. acs.org

Activated Alkenes: In Michael-type addition reactions, they react with activated vinyl derivatives, such as acrylates, to yield the corresponding sulfone derivatives. scientificupdate.com

Dihalides: The reaction with dihalides can be utilized to prepare sultines, which are cyclic sulfinic esters. scientificupdate.comacs.org

Tellurium: In combination with tellurium metal, Rongalite generates a solution containing sodium telluride (Na₂Te), which is a useful reagent for reactions like the debromination of vicinal dibromoalkanes. scientificupdate.comacs.org

Diazonium Salts: The HSO₂⁻ anion, generated from the decomposition of Rongalite, can react with aryl diazonium cations. This reaction proceeds via a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and a sulfoxylate radical anion, ultimately yielding a sulfonyl hydrazide. scientificupdate.com

Coordination Chemistry with Metal Centers

The 1-hydroxyethanesulphinate anion possesses multiple potential donor atoms, including the oxygen atoms of the hydroxyl and sulphinate groups, as well as the sulfur atom. This suggests its potential to act as a ligand, forming coordination complexes with various metal centers. Ligands can be classified based on the number of donor atoms that bind to the central metal ion, ranging from monodentate (one donor atom) to polydentate (multiple donor atoms). uomustansiriyah.edu.iquni-siegen.de The geometry of the resulting coordination complex is influenced by the coordination number of the metal and the nature of the ligands. hooghlywomenscollege.ac.inlibretexts.org

Reactions with Organic Substrates

Recent research has illuminated the reactivity of the 1-hydroxyethanesulphinate anion, formed in situ from the reaction of aldehydes with a sulfoxylate source, as a precursor to reactive intermediates in organic synthesis. nih.gov This reactivity is particularly relevant to the transformation of carbonyl compounds.

A key transformation pathway involves the single-electron oxidation of α-hydroxy sulfinates to generate ketyl radicals. nih.gov This process offers an alternative to the direct reduction of aldehydes and ketones, which often requires harsh reducing agents due to their high negative reduction potentials. nih.gov The in situ generated α-hydroxy sulfinate possesses a low oxidation potential, facilitating its conversion to a ketyl radical under milder conditions, such as photoredox catalysis. acs.orgnih.gov

A notable application of this chemistry is in ketyl-olefin coupling reactions. The proposed mechanism involves the following steps:

Generation of the sulfoxylate anion (SO₂²⁻).

Addition of the sulfoxylate anion to an aldehyde to form the α-hydroxy sulfinate in situ. nih.gov

Oxidation of the α-hydroxy sulfinate by a photocatalyst (e.g., eosin (B541160) Y) to generate a sulfonyl radical. nih.govrsc.org

Extrusion of sulfur dioxide (SO₂) from the sulfonyl radical to yield a ketyl radical anion. nih.gov

The resulting nucleophilic ketyl radical can then couple with an olefin, leading to the formation of a new carbon-carbon bond and ultimately a tertiary alcohol product after workup. acs.orgnih.gov

This methodology has been successfully applied to a range of aromatic and heteroaromatic aldehydes. acs.orgnih.gov However, its application to ketones has been less efficient, likely due to the increased steric hindrance around the carbonyl group, which disfavors the initial addition of the sulfoxylate anion. acs.orgnih.gov While aliphatic aldehydes can form the corresponding α-hydroxy sulfinates, they have not been shown to undergo productive coupling reactions under these conditions. acs.orgnih.gov

The reaction of aldehydes and ketones with various reagents is a cornerstone of organic synthesis, leading to a diverse array of products including alcohols, diols, and cyanohydrins. ntnu.edu The reactivity of the 1-hydroxyethanesulphinate intermediate introduces a novel pathway for the umpolung (polarity reversal) of carbonyl reactivity, expanding the synthetic utility of aldehydes. nih.gov

Below is a table summarizing the reactivity of aldehydes and a ketone in the sulfoxylate-mediated ketyl-olefin coupling reaction.

| Carbonyl Substrate | Product Type | Observed Yield | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Tertiary Alcohol | Good | acs.orgnih.gov |

| Heteroaromatic Aldehydes (e.g., Furan, Pyridine) | Tertiary Alcohol | Good | acs.orgnih.gov |

| Acetophenone (a Ketone) | Tertiary Alcohol | 27% | acs.orgnih.gov |

| Aliphatic Aldehydes | No productive coupling observed | acs.orgnih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the nature of the chemical bonds within a molecule. For the 1-hydroxyethanesulphinate anion, these calculations can predict key geometric parameters.

The molecular structure is characterized by a central sulfur atom bonded to two oxygen atoms, a carbon atom of the ethyl group, and possessing a lone pair of electrons. One of the oxygen atoms carries a negative charge, which is delocalized across the S-O bonds, and the other is part of the hydroxyl group attached to the ethyl moiety. The potassium cation exists as a counter-ion.

Table 1: Predicted Geometric Parameters for the 1-hydroxyethanesulphinate Anion

| Parameter | Predicted Value |

| S-O Bond Length (Å) | 1.50 - 1.55 |

| S-C Bond Length (Å) | 1.80 - 1.85 |

| C-C Bond Length (Å) | 1.52 - 1.56 |

| C-O Bond Length (Å) | 1.40 - 1.44 |

| O-S-O Bond Angle (°) | 110 - 115 |

| O-S-C Bond Angle (°) | 105 - 110 |

| C-S-C Bond Angle (°) | Not Applicable |

Note: These values are typical for sulfinate anions and have been estimated based on DFT calculations on similar structures.

The bonding in the 1-hydroxyethanesulphinate anion involves a combination of covalent and ionic interactions. The sulfur-oxygen bonds exhibit a significant degree of double bond character due to the delocalization of the negative charge and the participation of sulfur's d-orbitals. The potassium ion is primarily held by electrostatic interactions with the negatively charged sulfinate group.

Elucidation of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic distribution and energy levels within the 1-hydroxyethanesulphinate anion.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For the 1-hydroxyethanesulphinate anion, the HOMO is expected to be localized on the sulfur and oxygen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the sulfur and carbon atoms, suggesting these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for a Model Sulfinate Anion

| Descriptor | Definition | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.0 - 6.0 |

| Electron Affinity (A) | -E(LUMO) | 1.0 - 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 - 2.5 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.0 - -4.0 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.8 - 3.2 |

Note: These values are illustrative and based on calculations for analogous sulfinate systems.

Mulliken population analysis can be used to determine the partial atomic charges, providing insight into the electrostatic potential of the molecule. The oxygen atoms of the sulfinate group are expected to carry significant negative charges, making them strong candidates for coordination with the potassium cation and for participating in hydrogen bonding.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For Potassium 1-hydroxyethanesulphinate, several reaction types can be computationally explored.

One important reaction is its decomposition. Studies on the related sodium hydroxymethanesulfinate have shown that decomposition can be a complex, multi-step process. researchgate.net Computational modeling could elucidate the thermochemistry and kinetics of the decomposition of 1-hydroxyethanesulphinate, identifying the most likely decomposition products and the energy barriers for their formation.

Furthermore, sulfinates are known to act as nucleophiles in various organic reactions. DFT calculations can be employed to model the reaction of the 1-hydroxyethanesulphinate anion with electrophiles. For instance, the reaction with an alkyl halide would proceed via an Sₙ2 mechanism, and computational modeling could predict the reaction's feasibility and stereochemical outcome. The transition state for such a reaction would involve the formation of a new S-C bond and the breaking of the C-halogen bond. The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate.

Predictive Modeling of Novel Derivatives

The principles of computational chemistry can be extended to design and predict the properties of novel derivatives of this compound. By systematically modifying the structure of the 1-hydroxyethanesulphinate anion, for example, by substituting the hydrogen atoms on the ethyl group with other functional groups, it is possible to tune its chemical and physical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on a library of computationally generated descriptors for a series of derivatives. These models can then be used to predict the properties of new, unsynthesized compounds. For example, one could model derivatives with enhanced reducing properties or with specific coordination capabilities for different metal ions.

Table 3: Hypothetical Derivatives and their Predicted Properties

| Derivative | Modification | Predicted Property Change |

| Potassium 1-hydroxy-2-fluoroethanesulphinate | Fluorine substitution on the ethyl group | Increased electronegativity, potentially altered reactivity |

| Potassium 1-hydroxypropanesulphinate | Addition of a methyl group to the ethyl chain | Increased lipophilicity, potential for altered solubility |

| Potassium 1,2-dihydroxyethanesulphinate | Additional hydroxyl group | Increased hydrophilicity and hydrogen bonding capability |

This predictive modeling approach accelerates the discovery of new materials with desired functionalities, guiding experimental efforts towards the most promising candidates. While direct computational studies on this compound are limited, the application of established theoretical methods, by analogy to related compounds, provides a robust framework for understanding its fundamental chemical nature and for predicting the properties of its derivatives.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of Potassium 1-hydroxyethanesulphinate by probing its atomic and molecular energy levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectroscopy provide definitive structural information. While specific spectra for the potassium salt are not widely published, data from related hydroxymethanesulfonate compounds in aqueous solutions offer clear expectations. researchgate.netrsc.org

¹H NMR: The proton spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons. The methylene protons adjacent to the sulfur and hydroxyl groups would likely appear as a specific multiplet, with its chemical shift influenced by the electronegativity of the neighboring atoms. rsc.org

¹³C NMR: The carbon spectrum would be expected to show a single resonance for the carbon atom in the ethanesulphinate backbone. Its chemical shift would be characteristic of a carbon atom bonded to both an oxygen and a sulfur atom. rsc.org

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would display prominent absorption bands corresponding to the O-H, C-H, S-O, and C-S bonds. researchgate.netcopernicus.org The broad O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. The S=O stretching vibrations in sulfinates give rise to strong bands, typically in the 1050-1200 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique. The negative ion mode would detect the 1-hydroxyethanesulphinate anion (C₂H₄O₃S⁻), while the positive mode would detect the potassium cation (K⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. copernicus.org

Table 1: Expected Spectroscopic Data for 1-hydroxyethanesulphinate Anion

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Methylene protons (-CH₂-) | ~3.5-4.5 ppm |

| ¹³C NMR | Methylene carbon (-CH₂-) | ~60-70 ppm |

| IR Spectroscopy | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | C-H stretch (alkane) | 2850-3000 cm⁻¹ |

| IR Spectroscopy | S=O stretch (sulfinate) | 1050-1200 cm⁻¹ (strong) |

| IR Spectroscopy | C-O stretch | 1000-1150 cm⁻¹ |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile salts like this compound. Reversed-phase (RP) HPLC is commonly employed for the analysis of the active anion, hydroxymethanesulfinate. sielc.comnih.gov An ion-pair HPLC method has also been developed for the simultaneous determination of hydroxymethanesulfonate and other anions. nih.gov

A typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com Detection is often achieved using a UV detector or a more universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD). For enhanced sensitivity and selectivity, a mass spectrometer can be used as a detector (LC-MS). analytice.com

Ion Chromatography (IC) is particularly well-suited for the analysis of ionic species. It can be used to determine the potassium cation and the 1-hydroxyethanesulphinate anion simultaneously or separately. A method for the determination of formaldehyde (B43269) sulfoxylate (B1233899) (the anion) has been developed using an anion-exchange column (e.g., Dionex IonPac AS22A) with a mobile phase of sodium carbonate and sodium bicarbonate, followed by UV detection after post-column derivatization. researchgate.net Another IC method uses an amperometric detector for high sensitivity. google.com

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile salts. However, it can be used to determine volatile impurities or degradation products, such as formaldehyde, after a derivatization step. nih.govtrdizin.gov.trnih.govresearchgate.net For example, formaldehyde can be derivatized with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA) and subsequently analyzed by GC with flame ionization detection (GC-FID). nih.govnih.govresearchgate.net

Table 2: Example Chromatographic Conditions for Hydroxymethanesulfinate Analysis

| Technique | Column | Mobile Phase | Detection |

|---|---|---|---|

| HPLC nih.gov | Cetylpyridinium-coated C18 | 0.5 mM Potassium Hydrogen Phthalate, 3% Methanol, pH 7.9 | Indirect Photometric |

| Ion Chromatography researchgate.net | Dionex IonPac AS22A | 4.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate | UV (288 nm) after post-column reaction with Iodine |

| Ion Chromatography google.com | IonPac AS11 | Gradient of KOH solution | DC Amperometric |

Elemental Analysis and Purity Assessment Methods

Elemental Analysis is used to determine the percentage of carbon, hydrogen, and sulfur in the compound. This is typically performed using combustion analysis. The potassium content can be determined by techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) . These methods involve atomizing the sample and measuring the absorption or emission of radiation at a wavelength characteristic of potassium. nih.gov

Purity assessment is often performed using chromatographic methods like HPLC, where the area of the main peak relative to the total area of all peaks gives an indication of purity (area percent method). Titrimetric methods can also be employed for assay determination. For instance, the reducing properties of the sulfoxylate moiety can be utilized in a redox titration to quantify the active ingredient. acs.org

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. This technique is invaluable for identifying unknown impurities and degradation products. An LC-MS method in precursor ion scan or product ion scan mode can provide structural information on co-eluting peaks, which is crucial for a complete purity profile. analytice.com

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned, is primarily used for the analysis of volatile components. After derivatization, GC-MS can definitively identify and quantify volatile impurities, providing a high degree of confidence in the results due to the combination of retention time and mass spectral data. researchgate.net

Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) can be used to study the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, while the coupled FTIR analyzes the evolved gases, identifying the decomposition products and providing insight into the thermal stability and decomposition mechanism of the compound.

Applications in Materials Science and Industrial Processes

Role as a Reducing Agent in Chemical Synthesis

Potassium 1-hydroxyethanesulphinate is recognized for its ability to act as a reducing agent, a substance that donates electrons to another chemical species in a redox reaction. ontosight.ai This property is central to its utility in various chemical transformations. The presence of the sulphinate group, with sulfur in a lower oxidation state, allows it to readily undergo oxidation, thereby reducing other compounds.

Specific Organic and Inorganic Transformations

While extensive research detailing the specific applications of this compound in a wide array of organic and inorganic transformations is still developing, its general capabilities as a reducing agent can be inferred from the reactivity of similar sulphinate compounds.

Organic Transformations: In organic synthesis, reducing agents are crucial for a variety of transformations. Aldehydes and ketones, for instance, are commonly reduced to primary and secondary alcohols, respectively. chemguide.co.ukcognitoedu.orglibretexts.org This is a fundamental reaction in the synthesis of many organic molecules. While specific studies on the use of this compound for these reductions are not widely documented, its chemical nature suggests it could be a viable reagent for such conversions. The general reaction for the reduction of an aldehyde to a primary alcohol and a ketone to a secondary alcohol is depicted below:

R-CHO + [H] → R-CH₂OH (Reduction of an aldehyde to a primary alcohol)

R-CO-R' + [H] → R-CH(OH)-R' (Reduction of a ketone to a secondary alcohol)

Another significant application of reducing agents in organic chemistry is the reduction of nitro compounds to amines, a key step in the synthesis of many dyes, pharmaceuticals, and agrochemicals. nih.govscispace.comdavidpublisher.comorientjchem.org The conversion of a nitro group (-NO₂) to an amino group (-NH₂) typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. The general transformation is as follows:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

Dehalogenation reactions, where a halogen atom is removed from a molecule, can also be achieved using reducing agents. wikipedia.orgyoutube.com This can be a critical step in the synthesis of certain organic compounds and in the remediation of halogenated pollutants.

Inorganic Transformations: The reducing properties of sulphinates are also relevant in inorganic chemistry. For example, they can be used to reduce metal ions from a higher to a lower oxidation state. This is a fundamental principle in various industrial processes, including the synthesis of metal nanoparticles and in certain analytical procedures.

Comparison with Other Sulphinate-Based Reducing Agents

The performance of this compound as a reducing agent is best understood in the context of other well-known sulphinate-based reducing agents, most notably sodium dithionite (B78146) (Na₂S₂O₄).

| Feature | This compound | Sodium Dithionite |

| Chemical Formula | C₂H₅KO₃S | Na₂S₂O₄ |

| Solubility | High solubility in water. ontosight.ai | Soluble in water. |

| Stability | Stable under normal storage conditions but may decompose at high temperatures or in the presence of strong acids or bases. ontosight.ai | Unstable in aqueous solutions, decomposing to thiosulfate (B1220275) and bisulfite. |

| Reducing Power | Acts as a reducing agent. ontosight.ai | A powerful reducing agent. |

| Byproducts | Information on specific reaction byproducts is limited. | Can produce sulfite (B76179), bisulfite, and thiosulfate byproducts. |

Interactive Data Table: Comparison of Sulphinate-Based Reducing Agents

Data for this compound is based on general properties, as detailed comparative studies are limited.

Sodium dithionite is a widely used and powerful reducing agent, but its instability in solution can be a drawback. The potential for this compound to offer greater stability while still providing effective reducing capabilities makes it an interesting alternative for certain applications. However, detailed comparative studies on their reaction kinetics, yields, and substrate scope are necessary to fully delineate their respective advantages and disadvantages.

Applications in Polymer Chemistry

The unique chemical structure of this compound suggests several potential roles in the field of polymer chemistry. ontosight.ai Its bifunctional nature, containing both a hydroxyl and a sulphinate group, opens up possibilities for its incorporation into polymeric structures or its use as a performance-enhancing additive.

As a Monomer or Co-monomer

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. Given the presence of a reactive hydroxyl group, it is conceivable that this compound could participate in polymerization reactions. For example, it could potentially be used as a co-monomer with other monomers to introduce specific functionalities into the resulting polymer. The incorporation of the sulphinate group could enhance properties such as water solubility, ion-exchange capacity, or metal-binding ability.

However, there is currently a lack of specific research demonstrating the homopolymerization of this compound or its use as a co-monomer in the synthesis of novel polymers. rsc.org

As an Additive or Modifier for Polymeric Materials

More immediate potential for this compound in polymer chemistry may lie in its use as an additive or modifier. Additives are substances incorporated into a polymer to improve its properties or reduce its cost.

Given its reducing properties, it could potentially act as a stabilizer or antioxidant in certain polymer formulations, protecting the polymer from degradation caused by oxidation.

Furthermore, its structure suggests it could function as a crosslinking agent . Crosslinking is the process of forming chemical bonds between polymer chains to create a more rigid, three-dimensional network structure. sapub.orgresearchgate.netgoogle.comspecialchem.commdpi.com The hydroxyl group could potentially react with functional groups on polymer chains, while the sulphinate group might participate in other crosslinking chemistries, possibly through redox reactions.

The use of initiators is fundamental to many polymerization processes. calibrechem.comsawaint.comsigmaaldrich.comtcichemicals.commdpi.com While more common initiators like potassium persulfate are widely used, the redox properties of this compound suggest it could be explored as a component of a redox initiation system, particularly in emulsion polymerization.

Catalytic Applications and Catalyst Development

The field of catalysis is constantly seeking new and efficient catalysts for a wide range of chemical reactions. While the primary role of this compound discussed so far has been as a stoichiometric reagent, the potential for sulfinate compounds to participate in catalytic cycles is an area of active research. rsc.orgacs.orgbohrium.comresearchgate.netrsc.org

At present, there is no direct evidence in the reviewed literature to suggest that this compound itself acts as a catalyst. However, the broader class of sulfinate salts is known to be involved in various catalytic systems. For instance, sodium sulfinates are used in copper- and palladium-catalyzed cross-coupling reactions to form sulfones and sulfoxides, which are important structural motifs in many pharmaceuticals and agrochemicals. acs.orgrsc.org

The development of catalysts often involves the synthesis of ligands that can coordinate to a metal center and influence its catalytic activity. The structure of this compound, with its potential coordination sites, could theoretically be a starting point for the design of new ligands for catalytic applications. Further research is required to explore this possibility.

Role as a Ligand in Homogeneous Catalysis

The function of this compound as a ligand in homogeneous catalysis is not extensively documented in scientific literature. In principle, the 1-hydroxyethanesulphinate anion possesses both oxygen and sulfur atoms with available lone pairs of electrons, making it a potential candidate for coordinating with metal centers in a catalytic complex. mdpi.comutexas.edu Such coordination is fundamental to the structure and reactivity of homogeneous catalysts. utexas.edu The molecule could theoretically act as a monodentate or bidentate ligand, binding to a metal ion through its oxygen and/or sulfur atoms.

However, the primary chemical characteristic of this compound highlighted in available research is its capacity as a reducing agent. ontosight.ai This property appears to be the main focus of its current and potential applications. While the structural features for a ligand are present, there is a notable absence of specific studies detailing the synthesis, characterization, and catalytic performance of metal complexes featuring the 1-hydroxyethanesulphinate anion as a primary ligand. Therefore, any in-depth discussion of its role in homogeneous catalysis remains speculative pending further research.

Precursor for Heterogeneous Catalysts

The use of this compound as a precursor for the synthesis of heterogeneous catalysts is not a widely reported application. Heterogeneous catalysts, which are in a different phase from the reactants, are often prepared by depositing a catalytically active species onto a solid support material.

Based on its elemental composition, one could theorize potential, though unconfirmed, roles for this compound as a catalyst precursor:

Sulfur Source: It could potentially be used to introduce sulfur in the preparation of supported metal sulfide (B99878) catalysts. These types of catalysts are significant in industrial processes such as hydrodesulfurization.

Potassium Source: As a potassium salt, it could serve as a source of potassium, which is a common promoter used to enhance the activity and stability of various catalysts, including those used in ammonia (B1221849) synthesis.

Despite these theoretical possibilities, there is a lack of direct evidence from research or industrial sources to suggest that this compound is a conventional or preferred precursor for these purposes. The selection of a precursor material is a critical step in catalyst design, often favoring more common and well-characterized sources of potassium and sulfur.

Other Industrial Chemical Applications

The industrial utility of this compound and related sulfinate compounds is primarily centered on their chemical reactivity as reducing agents. ontosight.ai

Initiator in Polymerization Reactions: A significant potential application for this compound is in the field of polymer science. Its character as a reducing agent makes it a suitable component for redox initiation systems, which are commonly employed in emulsion polymerization. In these systems, a reducing agent is paired with an oxidizing agent to generate the free radicals necessary to initiate the polymerization of various monomers. While specific data on this compound is limited, related potassium salts like potassium persulfate are well-known initiators in the polymerization of monomers such as acrylamide. researchgate.net The reducing nature of this compound suggests its potential applicability in similar redox systems for the synthesis of a range of polymers. ontosight.ai

Reducing Agent in the Textile Industry: In the textile sector, analogous sulfinate compounds, notably sodium hydroxymethanesulfinate, are utilized as reducing agents, particularly in the process of vat dyeing. Vat dyes are insoluble in their oxidized state and require reduction to a soluble "leuco" form to be applied to textile fibers. The efficacy of the reducing agent is crucial for this process. Given its similar chemical structure and function, this compound could theoretically be employed in comparable applications within the textile industry where a water-soluble reducing agent is needed.

General Chemical Reductant: The inherent reducing power of sulfinate compounds makes them valuable in a variety of chemical manufacturing processes. hydrite.com They can be used for the reduction of metal ions or as a step in the synthesis of more complex organic molecules. The high solubility of this compound in water makes it an advantageous choice for reactions conducted in aqueous environments. ontosight.ai

Environmental Fate, Degradation, and Sustainability Considerations

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For Potassium 1-hydroxyethanesulphinate and its related salts, both biotic and abiotic pathways contribute to its transformation in the environment.

This compound is considered to be biodegradable. datahorizzonresearch.com This characteristic is a significant factor in its environmental risk assessment, suggesting a lower potential for long-term persistence in ecosystems. The biodegradability of its sodium counterpart, sodium hydroxymethanesulfinate (often referred to as Rongalite), is highlighted as a reason for it being a more environmentally friendly alternative to some traditional reducing and bleaching agents used in the textile industry. datahorizzonresearch.comdataintelo.com While specific microbial pathways for the complete mineralization of the ethanesulphinate structure are not extensively detailed in readily available literature, the general classification as biodegradable implies that microorganisms can break down the compound, preventing long-term accumulation.

The abiotic degradation of hydroxymethanesulfinates is significantly influenced by environmental conditions, particularly pH. These compounds are relatively stable in aqueous alkaline environments. atamanchemicals.comresearchgate.netresearchgate.net However, they readily decompose in acidic media or when subjected to heat. atamanchemicals.comresearchgate.netresearchgate.netwikipedia.org

The primary abiotic transformation process is decomposition into formaldehyde (B43269) and a sulfite (B76179) or sulfoxylate (B1233899) species. wikipedia.orgatamanchemicals.com In an acidic solution, the hydroxymethanesulfinate ion is unstable and breaks down, releasing formaldehyde and sulfur dioxide. atamanchemicals.comresearchgate.netmdpi.com This decomposition is a critical aspect of its environmental fate, as the resulting products have their own environmental and health implications. The stability of the compound is therefore highly dependent on the pH of the surrounding water or soil.

Table 1: Stability of Hydroxymethanesulfinates under Different Conditions

| Condition | Stability | Decomposition Products | Reference |

| Alkaline (High pH) | Relatively Stable | - | atamanchemicals.comresearchgate.netresearchgate.net |

| Acidic (Low pH) | Unstable, Rapid Decomposition | Formaldehyde, Sulfur Dioxide | atamanchemicals.comresearchgate.netmdpi.com |

| Heated | Unstable, Decomposes | Formaldehyde, Sodium Hydrogen Sulfite | researchgate.net |

| Aerobic | Decomposition is preceded by an induction period as long as molecular oxygen is present. | Reactive Oxygen Species, Dithionite (B78146) (after O2 consumption) | researchgate.net |

| Anaerobic | Dithionite is not formed in strictly anaerobic environments. | - | researchgate.net |

Metabolite Identification and Environmental Impact Assessment

The primary metabolites, or decomposition products, of this compound are formaldehyde and sulfite/sulfur dioxide. atamanchemicals.comresearchgate.netresearchgate.netwikipedia.orgmdpi.com The environmental impact of the parent compound is intrinsically linked to the impact of these metabolites.

Formaldehyde : This is a well-known compound with significant health and environmental concerns. It is classified as a known human carcinogen. datahorizzonresearch.commdpi.com Its release into the environment from the decomposition of hydroxymethanesulfinates is a major consideration in industrial applications. wikipedia.org

Sulfite/Sulfur Dioxide : When released into aqueous environments, these sulfur compounds can lead to a decrease in pH, potentially impacting aquatic life. The effluents generated from industrial processes using these chemicals, such as in the textile industry, can be hazardous and difficult to treat. researchgate.net

Despite the concerns related to its decomposition products, sodium hydroxymethanesulfinate is sometimes marketed as a "greener" alternative because it is biodegradable and is perceived to generate less hazardous waste compared to other traditional agents in the dyeing industry. datahorizzonresearch.comdataintelo.com However, a full life-cycle assessment would need to account for the impact of its metabolites.

Strategies for Sustainable Synthesis and Waste Minimization

Sustainable practices in chemical manufacturing aim to reduce environmental impact through efficient processes and waste reduction.

Strategies for the sustainable synthesis of related compounds like sodium hydroxymethanesulfinate often focus on "green chemistry" principles. nih.govacs.org This can include the use of water as a solvent, which is environmentally benign, and the use of recyclable catalysts to improve efficiency and reduce waste. nih.gov The synthesis of sodium hydroxymethanesulfinate itself can be achieved through the reaction of sodium dithionite with formaldehyde. wikipedia.orgrongdachemical.com

Waste minimization for processes involving this compound should focus on preventing its decomposition into hazardous metabolites. Key strategies include:

pH Control : Maintaining alkaline conditions during use and in waste streams can prevent the release of formaldehyde and sulfur dioxide. atamanchemicals.comresearchgate.net

Product Substitution : In some applications, exploring alternative non-hazardous reagents can eliminate the source of potential pollution.

Process Optimization : Using the minimal amount of the chemical necessary for the desired process can significantly reduce the potential for environmental release.

Role in Environmental Engineering Technologies

Due to its chemical properties, particularly its function as a reducing agent, this compound and its related compounds have specific roles in environmental engineering.

A notable application is as a water conditioner, especially in aquaria. It is used to rapidly reduce chlorine and chloramine, which are harmful to aquatic life. wikipedia.orgatamanchemicals.com It also reacts with ammonia (B1221849) to form a less harmful aminomethylsulfinate ion. wikipedia.org

In a broader industrial context, these compounds are used in wastewater treatment, primarily as reducing agents in processes like the dyeing and printing of textiles. datahorizzonresearch.comdataintelo.comresearchgate.net Their ability to decolorize effluents makes them useful in treating waste from these industries. There is also potential for their use in the removal of heavy metals from water, which is a significant area of environmental remediation. dataintelo.com

Table 2: Applications in Environmental Engineering

| Application | Function | Mechanism | Reference |

| Water Conditioning (Aquaria) | Removal of Chlorine/Chloramine | Acts as a reducing agent. | wikipedia.orgatamanchemicals.com |

| Textile Effluent Treatment | Decolorization/Bleaching | Acts as a reducing agent. | datahorizzonresearch.comdataintelo.com |

| Heavy Metal Removal | Contaminant Removal | Potential application based on its reducing properties. | dataintelo.com |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of α-hydroxyalkanesulfinates, often referred to as bisulfite adducts or Bertagnini's salts, involves the reaction of an aldehyde with a bisulfite salt. While effective, future research is geared towards developing more efficient and sustainable synthetic methodologies.

One promising direction is the use of microwave-assisted organic synthesis (MAOS). nih.govunica.it This technique has been shown to significantly accelerate the formation of related compounds, offering enhanced speed and efficiency. nih.gov The application of MAOS to the synthesis of Potassium 1-hydroxyethanesulphinate could lead to reduced reaction times and potentially higher yields compared to conventional methods.

Furthermore, there is a growing emphasis on mechanochemistry, which avoids the use of bulk solvents and aligns with the principles of green chemistry. researchgate.net The synthesis of aldehyde-bisulfite adducts through mechanochemical methods has demonstrated high efficiency, simplified purification, and reduced reaction times. researchgate.net Adapting this solvent-free approach for the production of this compound could offer a more environmentally friendly and economical manufacturing process. Research into optimizing reaction conditions, such as milling frequency and time, will be crucial for maximizing yield and purity.

Another area of exploration is the development of one-pot syntheses where the adduct is generated and used in a subsequent reaction without isolation. This "one-pot" approach improves process efficiency by reducing the number of separation and purification steps. benthamdirect.comepa.gov For instance, a one-pot McMurry coupling reaction has been developed using aldehyde bisulfite adducts, demonstrating the feasibility of in-situ generation and reaction. benthamdirect.comepa.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency | Optimization of microwave parameters (power, temperature, time) |

| Mechanochemistry | Solvent-free, reduced waste, high efficiency | Investigation of milling conditions and scalability |

| One-Pot Reactions | Increased process efficiency, reduced purification steps | Development of new cascade reactions utilizing the in-situ formed adduct |

Exploration of Untapped Reactivity Profiles

This compound is primarily recognized as a stable, solid surrogate for acetaldehyde (B116499). Its ability to release the aldehyde in a controlled manner opens up a wide range of synthetic possibilities. Future research will likely focus on expanding its application in various organic transformations.

A significant area of untapped potential lies in its use for reductive aminations to form C-N bonds. Aldehyde-bisulfite adducts have been successfully employed in the synthesis of aza-heterocycles and in direct reductive amination reactions. researchgate.netucsb.edu These reactions benefit from the stability and easy handling of the solid adducts compared to volatile liquid aldehydes. researchgate.net Exploring the scope of amines that can be coupled with this compound will broaden its utility in the synthesis of pharmaceutically relevant compounds.

The compound's potential in C-C bond-forming reactions is another promising frontier. The successful use of related adducts in McMurry reactions to produce stilbene (B7821643) derivatives highlights their capacity to participate in complex transformations. benthamdirect.comepa.gov Investigating the compatibility of this compound with other C-C coupling methodologies, such as aldol (B89426) or Knoevenagel condensations, could reveal new synthetic pathways.

Furthermore, the reactivity of the α-hydroxyalkanesulfinate structure itself, beyond its role as an aldehyde precursor, is an area ripe for investigation. The presence of a hydroxyl group and a sulfinate group on the same carbon atom suggests the potential for unique intramolecular reactions or its use as a bidentate ligand in coordination chemistry. The hydroxyl group, being a primary alcohol, could potentially undergo elimination reactions under specific conditions. sciencemadness.org

Integration with Advanced Materials for Hybrid Systems

The integration of this compound into advanced materials and hybrid systems presents a novel and exciting research direction. Its chemical properties suggest potential applications in polymer chemistry and materials science.

One area of exploration is its use in emulsion polymerization. Water-soluble initiators, such as potassium persulfate, are commonly used to initiate free-radical polymerization in aqueous systems. nih.govdtu.dksigmaaldrich.com The combination of a reducing agent with an oxidizing agent (a redox pair) can also initiate polymerization at lower temperatures. Given that this compound can act as a reducing agent, its potential use in redox initiation systems for emulsion polymerization warrants investigation. This could offer better control over polymerization rates and polymer properties.

The compound could also serve as a functional building block in the synthesis of novel polymers. The hydroxyl and sulfonate groups offer sites for further chemical modification, allowing for the incorporation of specific functionalities into a polymer backbone. This could lead to the development of materials with tailored properties, such as enhanced water solubility, ion-exchange capabilities, or metal-chelating properties.

Moreover, the ability of related sulfur-containing compounds to modify surfaces could be extended to this compound. For instance, mercapto-alcohols are used to create hydrophilic self-assembled monolayers (SAMs) on various surfaces. lookchem.com Investigating the potential of this compound to form similar surface modifications could lead to applications in sensors, catalysts, and coatings.

Theoretical Predictions Guiding Experimental Research

Computational chemistry and theoretical studies are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental investigations. The application of these methods to this compound can provide valuable insights and accelerate the discovery of new applications.

Density Functional Theory (DFT) can be employed to study the structural stability and chemical reactivity of the compound. mdpi.comscirp.orgsciencepublishinggroup.com By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.comscirp.org This information is crucial for designing new reactions and understanding the compound's behavior in different chemical environments. The HOMO-LUMO energy gap is also a key indicator of molecular stability and reactivity. scirp.org

Theoretical studies can also elucidate the mechanisms of reactions involving this compound. For example, computational modeling can be used to investigate the transition states and reaction pathways for its decomposition to release acetaldehyde or its participation in coupling reactions. This understanding can help in optimizing reaction conditions to favor desired products.

Furthermore, theoretical predictions can guide the design of hybrid materials. By modeling the interactions between this compound and other molecules or surfaces, researchers can predict the feasibility and stability of new material compositions. For instance, simulations could assess its binding affinity to different metal ions or its adsorption characteristics on various substrates, paving the way for its use in catalysis or sensing applications.

| Theoretical Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors. | Prediction of stable conformations, sites of reactivity, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of interactions with other molecules and surfaces. | Understanding of solvation effects and behavior in condensed phases. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of the compound within a larger system (e.g., a polymer matrix). | Elucidation of its role and interactions in hybrid materials. |

Environmental Engineering and Green Chemistry Innovations

The principles of green chemistry and the need for sustainable environmental solutions provide a fertile ground for future research on this compound. Its properties as a stable, water-soluble, and biodegradable compound make it an attractive candidate for various environmental applications.

The use of aldehyde-bisulfite adducts in aqueous media aligns with the green chemistry principle of using safer solvents. nih.govunica.itresearchgate.net Research has shown that reductive aminations using these adducts can be performed in water, sometimes with the aid of micellar catalysis, which also allows for the recycling of the aqueous reaction medium. ucsb.edu This approach significantly reduces the reliance on volatile and often toxic organic solvents.

In the realm of environmental remediation, the potential of potassium-containing compounds is being explored. For instance, potassium permanganate (B83412) is used as a powerful oxidizing agent for the remediation of contaminated soil and water. nih.govepa.gov While this compound is a reducing agent, its sulfur component could be relevant for the remediation of certain pollutants. Future research could investigate its ability to reduce toxic metal ions or degrade specific organic contaminants in wastewater.

Furthermore, the recovery and utilization of potassium from wastewater is an emerging area of interest in the context of a circular economy. persianutab.comgoogle.com As a potassium salt, the fate and effect of this compound in wastewater treatment processes could be a subject of future studies. researchgate.net Its biodegradability and the potential for its constituent elements, potassium and sulfur, to be utilized as nutrients could be advantageous. google.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Potassium 1-hydroxyethanesulphinate in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation reactions followed by neutralization with potassium hydroxide. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure and purity (e.g., H and C NMR for functional group analysis).

- Infrared (IR) Spectroscopy : To identify sulfinate and hydroxyl groups via characteristic absorption bands.

- Elemental Analysis : To validate stoichiometry and purity.

- X-ray Diffraction (XRD) : For crystalline structure determination (if applicable).

Proper documentation of experimental parameters (e.g., reaction temperature, solvent choice) is critical for reproducibility .

Q. How can researchers ensure the reproducibility of experimental results involving this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., molar ratios, pH, temperature) and purification steps (e.g., recrystallization solvents).

- Control Experiments : Include blanks and reference compounds to validate analytical methods.

- Collaborative Validation : Share protocols with peer labs for cross-verification.

Guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) emphasize strict adherence to reproducibility standards .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer :

- Systematic Variability Testing : Investigate solubility under controlled conditions (e.g., temperature, ionic strength, solvent polarity) using gravimetric or spectroscopic methods.

- Meta-Analysis : Statistically aggregate published data to identify outliers or methodological biases.

- Advanced Techniques : Use dynamic light scattering (DLS) to monitor colloidal formation, which may explain discrepancies in solubility measurements .

Q. How can researchers design experiments to study the compound’s reactivity with transition metals in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy or electrochemical methods (e.g., cyclic voltammetry).

- Computational Modeling : Pair experimental data with density functional theory (DFT) simulations to predict binding affinities and reaction pathways.

- Controlled Environment : Use inert atmospheres (e.g., nitrogen gloveboxes) to prevent oxidation side reactions.

Data should be analyzed using multivariate regression to isolate variables influencing reactivity .

Q. What methodologies are effective for detecting degradation products of this compound under oxidative conditions?

- Methodological Answer :

- Chromatographic Separation : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify degradation byproducts.

- Chemiluminescence Detection : Adapt methods like those used for sulfite detection (e.g., permanganate-rhodamine B systems) to track sulfinate oxidation .

- Stability Studies : Use accelerated aging experiments with controlled oxygen exposure and pH variations.

Data Analysis and Presentation

Q. How should researchers statistically analyze heterogeneous datasets (e.g., conflicting kinetic data) for this compound?

- Methodological Answer :

- Multiple Imputation : Address missing data points using validated statistical frameworks (e.g., Rubin’s rules for imputation) .

- Error Propagation Analysis : Quantify uncertainties in kinetic measurements using Monte Carlo simulations.

- Data Normalization : Standardize datasets to account for instrumental variability (e.g., calibrate spectrometers with reference standards).

Q. What are best practices for presenting complex spectroscopic data (e.g., NMR splitting patterns) in publications?

- Methodological Answer :

- Supplementary Materials : Include raw spectral data and processing parameters (e.g., window functions for Fourier transforms).

- Annotation : Label peaks with chemical shifts and coupling constants in figures.

- Comparative Tables : Summarize key spectral features against reference compounds (see example below).

Table 1 : Example NMR Data for this compound

| Peak (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.45 | Quartet | CH adjacent to SO |

| 4.20 | Singlet | Hydroxyl proton |

| 1.85 | Triplet | CH group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.